3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
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Overview
Description
3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a unique combination of functional groups, including a hydroxyl group, a morpholinopropyl chain, a phenyl ring, and a thiophene-2-carbonyl moiety
Preparation Methods
The synthesis of 3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one can be achieved through multi-step organic reactions. One common synthetic route involves the following steps:
Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the thiophene-2-carbonyl group: This step typically involves an acylation reaction using thiophene-2-carbonyl chloride in the presence of a base.
Addition of the morpholinopropyl chain: This can be done through a nucleophilic substitution reaction where the morpholine ring is introduced via a suitable alkylating agent.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl groups can be reduced to alcohols or amines using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions, introducing various substituents such as halogens, nitro groups, or alkyl groups.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one include:
3-hydroxy-1-(3-piperidinopropyl)-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one: Similar structure but with a piperidine ring instead of a morpholine ring.
3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-4-(furan-2-carbonyl)-1H-pyrrol-2(5H)-one: Similar structure but with a furan-2-carbonyl group instead of a thiophene-2-carbonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c25-20(17-8-4-15-29-17)18-19(16-6-2-1-3-7-16)24(22(27)21(18)26)10-5-9-23-11-13-28-14-12-23/h1-4,6-8,15,19,26H,5,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLLSSZDFAHZGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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